

# Statistical Showdown: Unpacking the Models Behind Tenapanor's Clinical Trial Success

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tenapanor |           |
| Cat. No.:            | B611283   | Get Quote |

A deep dive into the statistical methodologies employed in the clinical trials of **Tenapanor** for Irritable Bowel Syndrome with Constipation (IBS-C) and hyperphosphatemia reveals a robust framework of established and rigorous analytical techniques. This guide provides a comparative analysis of the statistical models used for **Tenapanor** against those of its key competitors, offering researchers, scientists, and drug development professionals a clear view of the data supporting its efficacy and safety.

**Tenapanor**, a locally acting, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), has undergone extensive clinical evaluation for two distinct indications: IBS-C and the control of serum phosphorus in adult patients with chronic kidney disease (CKD) on dialysis (hyperphosphatemia). The statistical analyses of these trials are crucial for understanding the treatment's true effect and for comparing it to other available therapies.

## Tenapanor in Irritable Bowel Syndrome with Constipation (IBS-C)

The pivotal Phase 3 clinical program for **Tenapanor** in IBS-C, known as T3MPO (**Tenapanor** for IBS-C Phase 3 Program), consisted of two major trials: T3MPO-1 and T3MPO-2.[1][2][3] The statistical approach in these trials was designed to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA).

#### **Primary Efficacy Analysis: A Focus on Responders**



The primary endpoint in the T3MPO trials was a composite responder analysis. A patient was defined as a responder if they experienced at least a 30% reduction in their weekly worst abdominal pain and an increase of at least one complete spontaneous bowel movement (CSBM) in the same week, for at least 6 of the first 12 weeks of treatment.[2][4][5] This binary outcome (responder vs. non-responder) was analyzed using the Cochran-Mantel-Haenszel (CMH) test, stratified by pooled investigator sites.[4] This non-parametric statistical test is commonly used in clinical trials to analyze categorical data from different strata, allowing for a comparison of treatment effects while controlling for potential confounding from site-to-site variability.

## Secondary and Continuous Endpoints: Longitudinal Data Analysis

For continuous secondary endpoints, such as the change from baseline in abdominal pain and CSBM frequency over the treatment period, a Mixed Model for Repeated Measures (MMRM) was employed.[6][7][8][9] This powerful statistical model is well-suited for longitudinal data where measurements are taken from the same subjects at multiple time points. The MMRM approach effectively handles missing data, which is a common issue in clinical trials, and accounts for the correlation between repeated measurements within an individual. The model typically includes fixed effects for treatment, visit (time), treatment-by-visit interaction, and baseline values as a covariate.

#### **Comparison with Alternatives in IBS-C**

The statistical methodologies used for **Tenapanor**'s main competitors in the IBS-C space, Linaclotide (Linzess) and Plecanatide (Trulance), are notably similar, reflecting the FDA's guidance for trials in this indication.

- Linaclotide (Linzess): The Phase 3 trials for Linaclotide also utilized a composite responder
  primary endpoint, with the analysis performed using the CMH test.[10][11][12][13] For
  continuous endpoints like change from baseline in abdominal pain and CSBMs, an Analysis
  of Covariance (ANCOVA) model was used for week-12 data, while a MMRM was used for
  analyzing weekly changes.[10]
- Plecanatide (Trulance): Similarly, the pivotal trials for Plecanatide defined a primary endpoint based on a composite responder definition and used the CMH test for the primary analysis.



#### [14][15][16][17][18]

The consistent use of these statistical models across different drug development programs for IBS-C allows for a more direct, albeit informal, comparison of the reported treatment effects.

### Tenapanor in Hyperphosphatemia

For the indication of hyperphosphatemia in CKD patients on dialysis, the statistical analysis of **Tenapanor**'s clinical trials focused on a continuous primary endpoint: the change in serum phosphate levels.

#### **Primary Efficacy Analysis: Comparing Mean Changes**

The primary statistical model used in the Phase 3 trials for **Tenapanor** in hyperphosphatemia was an Analysis of Covariance (ANCOVA).[19] This model was used to compare the least-squares mean change in serum phosphate from baseline to the end of the treatment period between the **Tenapanor** and placebo groups. The ANCOVA model included treatment and pooled investigator sites as factors and the baseline serum phosphate concentration as a covariate.[19] This approach allows for a precise estimation of the treatment effect while adjusting for baseline differences in serum phosphate levels.

#### Comparison with Alternatives in Hyperphosphatemia

The statistical evaluation of other phosphate-lowering agents, such as sevelamer and calciumbased binders, also centers on the analysis of changes in serum phosphate levels.

- Sevelamer (Renvela): Clinical trials comparing sevelamer to other phosphate binders have often used regression analysis to compare the effectiveness in controlling serum phosphorus.[20][21]
- Calcium Acetate: Meta-analyses of clinical trials involving calcium acetate have used statistical methods to calculate the mean difference (MD) in serum phosphorus reduction compared to placebo or other binders.[22][23][24][25]

The use of ANCOVA and similar models that focus on the mean change from baseline is a standard and accepted approach for assessing the efficacy of treatments for hyperphosphatemia.



### **Data Presentation**

The following tables summarize the quantitative data from the pivotal clinical trials of **Tenapanor** and its competitors.

Table 1: Efficacy of **Tenapanor** and Competitors in IBS-C (Phase 3 Trials)

| Drug                   | Primary Endpoint:<br>6/12-Week<br>Combined<br>Responder Rate                                                      | Placebo-Adjusted<br>Difference  | p-value                                      |
|------------------------|-------------------------------------------------------------------------------------------------------------------|---------------------------------|----------------------------------------------|
| Tenapanor (Ibsrela)    | T3MPO-1: 27.0% vs<br>18.7%[5] T3MPO-2:<br>36.5% vs 23.7%[2]                                                       | T3MPO-1: 8.3%<br>T3MPO-2: 12.8% | T3MPO-1: p=0.02[5]<br>T3MPO-2: p<0.001[2]    |
| Linaclotide (Linzess)  | Trial 1: 33.7% vs<br>13.9%[11] Trial 2: Not<br>explicitly stated as<br>6/12 week, but 9/12<br>week data available | Trial 1: 19.8%                  | Trial 1: p<0.0001[11]                        |
| Plecanatide (Trulance) | Study 1: 30.2% vs<br>17.8%[17] Study 2:<br>21.5% vs 14.2%[17]                                                     | Study 1: 12.4% Study<br>2: 7.3% | Study 1: p<0.001[17]<br>Study 2: p=0.009[17] |

Table 2: Efficacy of **Tenapanor** and Competitors in Hyperphosphatemia (Phase 3 Trials)



| Drug            | Primary Endpoint:<br>Mean Change in<br>Serum Phosphate                   | Placebo-Adjusted<br>Difference                                                  | p-value                             |
|-----------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------|
| Tenapanor       | Significant reduction of 1.0-1.2 mg/dL from baseline                     | Statistically significant difference vs. placebo in withdrawal period (p=0.003) | p<0.001 for change<br>from baseline |
| Sevelamer HCI   | Compared to calcium acetate, associated with higher serum phosphorus[20] | -                                                                               | -                                   |
| Calcium Acetate | More effective at lowering serum phosphorus than sevelamer HCI[20]       | -                                                                               | p=0.0006 vs.<br>sevelamer HCI[20]   |

#### **Experimental Protocols**

The clinical trials for **Tenapanor** followed standard, rigorous designs to ensure the validity and reliability of the results.

#### IBS-C Phase 3 Program (T3MPO-1 & T3MPO-2)

- Design: Randomized, double-blind, placebo-controlled, multicenter trials.[2][5][26]
- Participants: Adults meeting Rome III criteria for IBS-C.[17]
- Intervention: Tenapanor 50 mg twice daily or placebo.[2]
- Duration: T3MPO-1 had a 12-week treatment period followed by a 4-week randomized withdrawal period.[5][26] T3MPO-2 had a 26-week treatment period.[2]
- Data Collection: Daily electronic diaries to record abdominal symptoms and bowel movements.[26]



#### **Hyperphosphatemia Phase 3 Trial**

- Design: A randomized, double-blind, placebo-controlled trial with a randomized withdrawal period.[19]
- Participants: Patients with hyperphosphatemia receiving maintenance hemodialysis.[19]
- Intervention: An 8-week treatment period with different doses of **Tenapanor**, followed by a 4-week randomized withdrawal period where patients were re-randomized to either continue their **Tenapanor** dose or switch to placebo.[19]
- Data Collection: Regular monitoring of serum phosphate levels.[19]

### **Visualizing the Science**

To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of **Tenapanor**'s signaling pathway and a generalized workflow for the clinical trials.



Click to download full resolution via product page



Caption: **Tenapanor**'s mechanism of action in the intestinal enterocyte.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tenapanor for Irritable Bowel Syndrome With Constipation (IBS-C): A Systematic Review of Randomized Trials Assessing Food and Drug Administration (FDA) Composite Response, Durability, and Risk-of-Bias (RoB-2) PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mixed Models for Repeated Measures Should Include Time-by-Covariate Interactions to Assure Power Gains and Robustness Against Dropout Bias Relative to Complete-Case ANCOVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jamaevidence.mhmedical.com [jamaevidence.mhmedical.com]
- 9. RPubs Linear mixed models for repeated measurements in clinical trials [rpubs.com]
- 10. scispace.com [scispace.com]
- 11. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy For Patients With IBS-C | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results
  of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials PMC
  [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy Data | Trulanc® (plecanatide) [trulance.com]
- 17. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. firstwordpharma.com [firstwordpharma.com]







- 19. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of hyperphosphatemia in hemodialysis patients: The Calcium Acetate Renagel Evaluation (CARE Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Calcium Acetate or Calcium Carbonate for Hyperphosphatemia of Hemodialysis Patients: A Meta-Analysis | PLOS One [journals.plos.org]
- 24. Efficacy and safety of calcium acetate on hyperphosphatemia in patients undergoing hemodialysis [cjn.org.cn]
- 25. A randomized, double-blind, placebo-controlled trial of calcium acetate on serum phosphorus concentrations in patients with advanced non-dialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ardelyx Reports Successful Phase 3 T3MPO-1 Trial of Tenapanor in Patients with IBS-C | Ardelyx [ir.ardelyx.com]
- To cite this document: BenchChem. [Statistical Showdown: Unpacking the Models Behind Tenapanor's Clinical Trial Success]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611283#statistical-models-for-analyzing-tenapanor-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com